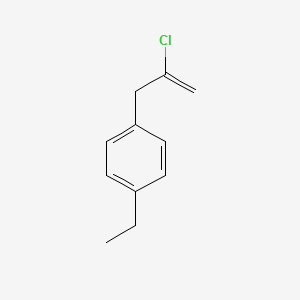

2-Chloro-3-(4-ethylphenyl)-1-propene

Vue d'ensemble

Description

“2-Chloro-3-(4-ethylphenyl)-1-propene” is a chemical compound with the molecular formula C11H13Cl . It has a molecular weight of 180.68 .

Synthesis Analysis

The synthesis of “this compound” could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Copolymerization with Styrene

- Copolymerization with Styrene: 2-Chloro-3-(4-ethylphenyl)-1-propene has been studied for its ability to copolymerize with styrene. This process involves the use of radical initiation and results in copolymers with specific compositions and structures, as analyzed by various spectroscopic methods. These copolymers show different thermal decomposition characteristics compared to polystyrene, indicating changes in their chemical properties due to the incorporation of the this compound unit (Kharas et al., 2017).

Structural Analysis

- Molecular and Crystal Structures: The compound has been analyzed for its molecular and crystal structures using X-ray diffraction. This analysis provides insights into the conformations and arrangements of the molecules, which are crucial for understanding its behavior in various applications, including polymer science and material engineering (Gupta et al., 2002).

Catalytic Applications

- Catalytic Properties in Polymerization: Research has been conducted on the use of this compound in catalytic systems for polymerization reactions. These studies focus on understanding the catalytic behavior and efficiency in processes like the polymerization of propene and other monomers. The findings contribute to the development of new catalytic systems for producing polymers with specific properties (Kaminsky et al., 1995).

Mécanisme D'action

Target of Action

Compounds similar to “2-Chloro-3-(4-ethylphenyl)-1-propene” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the bioavailability of a compound .

Result of Action

The result of the compound’s action would depend on its mode of action and its target. This could range from altering cellular function to causing cell death .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized .

Propriétés

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBHKRUUXQMUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)

![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)